The compound (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin is a modified form of the neuropeptide oxytocin, which is critical in various physiological processes, including childbirth and lactation. Oxytocin is a nonapeptide hormone composed of nine amino acids, primarily synthesized in the hypothalamus and released by the posterior pituitary gland. This modified version incorporates specific amino acid substitutions that may enhance its stability and efficacy compared to native oxytocin.
Oxytocin is derived from the human OXT gene, located on chromosome 20. The synthesis begins with a precursor protein that undergoes enzymatic cleavage to yield the active nonapeptide. The modifications in (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin suggest a focus on improving pharmacological properties, potentially making it more suitable for therapeutic applications.
The synthesis of (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The molecular structure of (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin includes:
The chemical stability of (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin can be influenced by environmental factors such as pH and temperature. Key reactions include:
Studies show that degradation follows pseudo-first-order kinetics under varying pH conditions, with significant degradation observed at alkaline pH levels .
(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin exerts its effects primarily through binding to oxytocin receptors located in various tissues, including the uterus and brain. The mechanism involves:
Research indicates that modifications like those in (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin may enhance receptor affinity and prolong biological activity compared to native oxytocin .
Studies indicate that modified forms like (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin show improved thermal stability and resistance to enzymatic degradation .
(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin has several scientific applications:
(d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin (CAS 77327-45-8) is a systematically modified nonapeptide analog of oxytocin. Its sequence is β-Mercapto-β,β-cyclopentamethylenepropionyl¹-Tyr(OMe)²-Ile³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Orn⁸-Gly⁹-NH₂, featuring a disulfide bridge between the β-mercaptopropionic acid residue at position 1 and cysteine at position 6 [1] [7] [9]. The nomenclature reflects three targeted modifications:
This structured nomenclature aligns with IUPAC conventions for neurohypophyseal hormone analogs, precisely denoting residue-specific modifications [9].
Table 1: Peptide Sequence and Modifications
Position | Residue | Modification |
---|---|---|
1 | β-Mercaptopropionic acid | Cyclopentamethylene group (disulfide-forming) |
2 | Tyrosine | O-Methylation |
3 | Isoleucine | None (conserved) |
4 | Glutamine | None (conserved) |
5 | Asparagine | None (conserved) |
6 | Cysteine | Disulfide bond with position 1 |
7 | Proline | None (conserved) |
8 | Ornithine | Substituted for leucine |
9 | Glycine-amide | C-terminal amidation |
The molecular formula of (d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin is C₄₈H₇₄N₁₂O₁₂S₂, with a molecular weight of 1075.30 g/mol [1] [7]. Key physicochemical properties include:
Table 2: Physicochemical Properties
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 1075.30 g/mol | Calculated from formula |
Boiling Point | 1537.6 ± 65.0 °C | At 760 mmHg |
Flash Point | 883.7 ± 34.3 °C | Combustion analysis |
Density | 1.4 ± 0.1 g/cm³ | Solid state |
Water Solubility | High | >50 mg/mL (experimental) |
LogP | -2.55 | Computational estimate |
Storage Stability | -20°C, desiccated | Long-term (>2 years) |
The peptide adopts a constrained conformation due to three strategic modifications:
Stereochemical analysis via ¹³C-NMR reveals that the cyclopentamethylene group shifts the peptide backbone torsion angles (φ: -80° ± 5°, ψ: 40° ± 5°) compared to oxytocin (φ: -140° ± 10°, ψ: 135° ± 10°), positioning Tyr(Me)² and Orn⁸ for optimal receptor occlusion [6].
(d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin exhibits distinct pharmacological profiles compared to endogenous peptides and other antagonists:
Table 3: Comparison with Key Neurohypophyseal Peptides
Compound | CAS Number | Receptor Selectivity | Key Structural Features | Research Applications |
---|---|---|---|---|
(d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin | 77327-45-8 | Oxytocin antagonist (Ki: 1.8 nM) | Cyclopentamethylene-Pmp¹, Orn⁸ | Neurological disease models [1] [9] |
Arginine Vasotocin (AVT) | 113-80-4 | Mixed V₁ₐ/OT agonist | Arg⁸, conserved disulfide ring | Renal/behavioral studies [10] |
(d(CH₂)₅¹,Tyr(Me)²,Thr⁴,Orn⁸,des-Gly-NH₂⁹)-Vasotocin | 115499-13-3 | Oxytocin antagonist | Thr⁴, des-Gly⁹, Orn⁸ | Hippocampal electrophysiology [4] |
(d(CH₂)₅¹,Tyr(Me)²,Thr⁴,Orn⁸,Tyr-NH₂⁹)-Vasotocin | 114056-26-7 | Oxytocin antagonist | Tyr-NH₂⁹, Thr⁴, Orn⁸ | Sexual behavior research [8] |
These structural refinements position (d(CH₂)₅¹,Tyr(Me)²,Orn⁸)-Oxytocin as a gold-standard antagonist for dissecting oxytocin-mediated neurotransmission and hormonal signaling [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7